molecular formula C6H3BrN2 B120836 3-Bromo-4-cyanopyridine CAS No. 13958-98-0

3-Bromo-4-cyanopyridine

Cat. No. B120836
CAS RN: 13958-98-0
M. Wt: 183.01 g/mol
InChI Key: VPDIXJCBBUZNPO-UHFFFAOYSA-N
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Description

3-Bromo-4-cyanopyridine is a brominated cyanopyridine derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 3-Bromo-4-cyanopyridine, they do provide insights into the chemistry of related bromopyridine and cyanopyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-Bromo-4-cyanopyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives can be achieved through various methods, including lithiation and metal-halogen exchange reactions. For instance, lithiation of 3,5-dibromopyridine followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines, and further metal-halogen exchange can lead to tri-substituted pyridines . Although this paper does not specifically mention 3-Bromo-4-c

Scientific Research Applications

Applications in Coordination Chemistry and Ligand Behavior

Coordination Polymers and Ligand Behavior 3-Bromo-4-cyanopyridine demonstrates a versatile role in the realm of coordination chemistry, particularly in forming coordination polymers. Heine et al. (2018) highlight its capability to act as both a bridging and terminal ligand in transition metal coordination polymers. This dual behavior is showcased through the creation of compounds that, upon thermal decomposition, transition from individual complexes to two-dimensional networks, with 3-cyanopyridine acting as a bridging ligand between metal ions. This ability to form various structural phases under different conditions underscores the adaptability of 3-Bromo-4-cyanopyridine in constructing intricate and potentially useful molecular architectures Heine et al., 2018.

Halogen Bonding and N-Arylation The study by Baykov et al. (2021) elucidates the intriguing interplay of 3-Bromo-4-cyanopyridine with various azines, revealing a dependency on steric and electronic effects of the involved heterocycles. This interaction manifests in two distinct pathways: N-arylation, forming azinium salts, or the formation of stable co-crystals bound by halogen bonding. The latter is particularly notable for azines with sterically hindered N atoms or those with electron-withdrawing substituents, highlighting the nuanced chemical behavior of 3-Bromo-4-cyanopyridine in relation to its surrounding molecular environment Baykov et al., 2021.

Catalytic Applications and Synthesis Pathways

Catalytic Conversion and CO2 Activation The research conducted by Su et al. (2017) explores the catalytic potential of cyanopyridines, including 3-Bromo-4-cyanopyridine, in the synthesis of valuable chemicals. Notably, they delve into the activation of CO2, a crucial aspect of green chemistry, demonstrating that cyanopyridines can activate and catalyze the carbonylation of CO2 when reacting with glycerol, leading to the formation of glycerol carbonate. The study emphasizes the unique activating function of cyanopyridines, which is contingent upon their stereo-structure, showcasing the potential of 3-Bromo-4-cyanopyridine in fostering sustainable chemical processes Su et al., 2017.

Safety And Hazards

3-Bromo-4-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this chemical .

properties

IUPAC Name

3-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIXJCBBUZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454223
Record name 3-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyanopyridine

CAS RN

13958-98-0
Record name 3-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-cyanopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
TP Vaid, ME Cook, JD Scott… - … A European Journal, 2022 - Wiley Online Library
Cyanopyridines and cyanophenylpyridines were investigated as anolytes for nonaqueous redox flow batteries (RFBs). The three isomers of cyanopyridine are reduced at potentials of −…
CY Chang, HM Liu, RT Hsu - Tetrahedron, 2009 - Elsevier
… of cyanopyridine by treatment of 4-cyanopyridine (1) with lithium 2,2,6,6-tetramethylpiperidide (LTMP, 2 equiv) at −80 C, followed by bromination led to 3-bromo-4-cyanopyridine (2) with …
Number of citations: 6 www.sciencedirect.com
M Jaric, BA Haag, A Unsinn… - Angewandte Chemie …, 2010 - Wiley Online Library
… Electron-deficient disubstituted pyridines such as 3-bromo-4-cyanopyridine (5 k) are metalated with 1 (1.1 equiv, −78 C, 1 h), and a copper-mediated allylation 29 with 3-…
Number of citations: 168 onlinelibrary.wiley.com
P Quinio, DS Roman, T Leon, S William… - Organic …, 2015 - ACS Publications
… Thus, 3-bromo-4-cyanopyridine (1g) reacts with the heterobenzylic zinc chloride (3k) prepared from 4-(chloromethyl)-3,5-dimethyl-isoxazole (23) providing the isoxazole (2m) in 69% …
Number of citations: 33 pubs.acs.org
K Kumpan, A Nathubhai, C Zhang, PJ Wood… - Bioorganic & Medicinal …, 2015 - Elsevier
… Synthesis of synthesise 3-bromo-4-cyanopyridine 30 was required in approaching the 3-aryl-2,6-naphthyridin-1-ones 10a–e in the same way. Lithiation of 3-bromopyridine 30 with LDA …
Number of citations: 50 www.sciencedirect.com
K Nakahara, Y Mitsuoka, S Kasuya, T Yamamoto… - European Journal of …, 2021 - Elsevier
… Reagents and conditions: (a) 3-bromo-4-cyanopyridine, K 2 CO 3 , PdCl 2 (dppf)•CH 2 Cl 2 , THF-H 2 O, 70 C, 84%, dr = 3:2; (b) trimethylaluminum, NH 4 Cl, toluene, 100 C, 97%; (c) …
Number of citations: 5 www.sciencedirect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… 3-Bromo-4-cyanopyridine 23 A 1.6 M n-butyllithium solution (25 mL, 40 mmol) was added at À35 C to a solution of 2, 2, 6, 6tetramethylpiperidine (6.9 mL, 40mmol) in dry tetrahydrofuran …
Number of citations: 2 books.google.com
P Knochel, K Karaghiosoff, S Manolikakes - Frustrated Lewis Pairs II …, 2013 - Springer
… For example, 3-bromo-4-cyanopyridine (87) was directly magnesiated with TMPMgCl·LiCl (64) affording the 2-magnesiated intermediate. After a copper-catalyzed allylation with 3-…
Number of citations: 5 link.springer.com
M Jaric - 2011 - edoc.ub.uni-muenchen.de
… Electrondeficient disubstituted pyridines, such as 3-bromo-4-cyanopyridine (29m), are metalated with TMPMgCl·LiCl (11; 1.1 equiv, –78 C, 1 h) and a copper-mediated allylation with 3…
Number of citations: 1 edoc.ub.uni-muenchen.de
K Kumpan - 2014 - researchportal.bath.ac.uk
… Possible routes of synthesis of 3-bromo-4-cyanopyridine 119… Synthesis of 3-bromo-4-cyanopyridine 119 from 3-… Optimisation of the synthesis of 3-bromo-4-cyanopyridine 119…
Number of citations: 3 researchportal.bath.ac.uk

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